molecular formula C19H17N3 B6044008 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B6044008
分子量: 287.4 g/mol
InChIキー: VYYMQXQOQHPMIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This molecule was first synthesized in 2006 and has since been the subject of numerous scientific research studies.

作用機序

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline inhibits Akt activity by binding to the PH domain of Akt, which is responsible for its localization to the cell membrane. This prevents Akt from phosphorylating its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.

実験室実験の利点と制限

One advantage of 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline is its specificity for Akt inhibition, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance in cancer cells over time.

将来の方向性

Future studies on 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline may focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research may be needed to investigate the potential for resistance to develop and to identify strategies to overcome this limitation.

合成法

The synthesis of 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 3-(2-bromoethyl)pyridine with phenylhydrazine to form 6-phenyl-3-pyridazinylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form this compound.

科学的研究の応用

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. Inhibition of Akt activity has been linked to the induction of apoptosis, or programmed cell death, in cancer cells.

特性

IUPAC Name

2-(6-phenylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-2-7-16(8-3-1)18-10-11-19(21-20-18)22-13-12-15-6-4-5-9-17(15)14-22/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYMQXQOQHPMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。